molecular formula C16H12F3N3S B3133166 N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine CAS No. 383147-59-9

N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine

Cat. No. B3133166
CAS RN: 383147-59-9
M. Wt: 335.3 g/mol
InChI Key: RGGOVGSRCCILMK-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through various methods. In 1887, Hantzsch was the first to describe the synthesis of thiazoles . Thiazoles were also synthesized by rearrangement of α-thiocyanato ketones, reaction of α-amino nitriles with reagents like carbon disulfide and dithioformic or dithioacetic acid derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)13-4-1-3-12(9-13)10-20-11-14-5-2-7-22(14)15-21-6-8-23-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOVGSRCCILMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130239
Record name N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine

CAS RN

383147-59-9
Record name N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383147-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine
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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine
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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine
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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine
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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine
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N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine

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